1,3-Propanediol, 2,2-diethyl-, diacetate is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. It is recognized for its use in various chemical applications, particularly in the synthesis of other compounds. The compound is also known by several synonyms, including 2,2-diethyl-1,3-propanediol diacetate and 1,3-diacetate of 2,2-diethyl-1,3-propanediol .
1,3-Propanediol, 2,2-diethyl-, diacetate falls under the category of organic compounds known as esters. Esters are derived from the reaction of acids and alcohols and are characterized by their pleasant odors and flavors. This specific compound is classified as a diacetate due to the presence of two acetate groups attached to the propanediol backbone .
The synthesis of 1,3-Propanediol, 2,2-diethyl-, diacetate can be achieved through various methods. One common approach involves the reaction of 1,3-Propanediol with acetic anhydride or acetic acid in the presence of a catalyst. The reaction typically requires controlled temperature conditions to ensure complete esterification.
The molecular structure of 1,3-Propanediol, 2,2-diethyl-, diacetate features a central propane backbone with two ethyl groups at the second carbon and two acetate groups at the first and third carbons.
1,3-Propanediol, 2,2-diethyl-, diacetate participates in various chemical reactions typical for esters. These include hydrolysis to regenerate the corresponding alcohol and acid under acidic or basic conditions.
This reaction demonstrates how the ester bond can be cleaved to yield acetic acid and 1,3-propanediol .
The mechanism of action for the hydrolysis of 1,3-Propanediol, 2,2-diethyl-, diacetate involves nucleophilic attack by water on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate which subsequently collapses to release acetic acid and regenerate the alcohol.
This process is facilitated by either acidic or basic conditions that enhance nucleophilicity and stabilize intermediates during reaction progression .
1,3-Propanediol, 2,2-diethyl-, diacetate has several scientific uses:
This compound's unique properties make it valuable across multiple industries including pharmaceuticals, cosmetics, and chemical manufacturing.
The structural complexity of 2,2-diethyl-1,3-propanediol presents significant challenges in diastereoselective esterification due to the steric hindrance imparted by its branched ethyl groups. Lipases have demonstrated remarkable proficiency in resolving enantiomers of structurally analogous 2-substituted 1,3-propanediols through kinetic resolution in biphasic systems. Research indicates that Pseudomonas cepacia lipase exhibits 16-fold higher selectivity for C16 fatty acids when esterifying 1,3-propanediol analogues compared to glycerol substrates, enabling precise monoesterification at the primary hydroxyl groups while preserving stereochemical integrity [6]. This selectivity is attributed to the enzyme's ability to accommodate the hydrophobic diethyl substituents within its active site pocket while discriminating between enantiomeric hydroxyl configurations.
Biphasic systems comprising aqueous/organic interfaces are particularly effective for 2,2-diethyl-1,3-propanediol transformations. The hydrophobic reaction zone minimizes spontaneous hydrolysis while facilitating optimal enzyme conformation through interfacial activation. Studies utilizing porcine pancreatic carboxyl esterase in water-saturated n-hexane achieved >98% enantiomeric excess for monoacetylated derivatives of analogous 2-substituted 1,3-propanediols [3]. Critical parameters include:
Table 1: Lipase Specificity Patterns with Diol Analogues
Lipase Source | Optimal Diol Substrate | Fatty Acid Selectivity Pattern | Relative Activity |
---|---|---|---|
Pseudomonas cepacia | 1,3-Propanediol | C16 > C8 > C14 > C12 | 100% (reference) |
Rhizomucor miehei | 1,3-Propanediol | C8 > C12 > C10 > C14 | 82% |
Candida antarctica B | 1,2-Propanediol | C8 > C10 > C6 > C12 | 76% |
Porcine Pancreatic | 2-substituted 1,3-PD | C8 > C10 (branched chains) | 68% |
Solvent selection critically governs both reaction kinetics and diastereoselectivity in lipase-catalyzed esterification of sterically hindered diols. The solvent log P value (partition coefficient) serves as the primary predictor for biocatalyst performance, with hydrophobic solvents (log P > 3) demonstrating superior compatibility for 2,2-diethyl-1,3-propanediol transesterification. Tert-butyl methyl ether (log P = 1.3) enables exceptional conversion yields (>85%) while maintaining lipase stability through preservation of essential water layers surrounding enzyme molecules [6] [9]. This solvent minimizes molecular distortion of lipase active sites while providing optimal substrate solubility.
Biphasic solvent systems create thermodynamic driving forces favoring diacetate formation. For 2,2-diethyl-1,3-propanediol diacetate synthesis, n-hexane/isopropanol mixtures (4:1 v/v) shift equilibrium toward transesterification by continuously removing generated water via molecular sieves. Empirical findings reveal that solvent polarity indices below 4.0 significantly enhance reaction rates:
Table 2: Solvent Engineering Parameters for Diacetate Synthesis
Solvent System | log P | Dielectric Constant | Conversion Yield (%) | Reaction Half-life (h) |
---|---|---|---|---|
tert-Butyl methyl ether | 1.3 | 4.5 | 88 ± 3 | 12.5 |
n-Hexane | 3.5 | 1.9 | 92 ± 2 | 9.8 |
Cyclohexane | 3.2 | 2.0 | 94 ± 1 | 8.2 |
Toluene | 2.7 | 2.4 | 87 ± 3 | 11.1 |
Chloroform | 2.0 | 4.8 | 63 ± 5 | 18.7 |
Water activity (aw) optimization proves crucial for preventing hydrolysis side reactions. Controlled aw = 0.69 using saturated salt solutions enhances Candida antarctica lipase B's transesterification efficiency by 2.3-fold compared to aqueous-rich conditions (aw > 0.90) [9]. Molecular dynamics simulations reveal that this water content maintains sufficient enzyme flexibility while minimizing nucleophilic water molecules near the catalytic triad.
The structural constraints imposed by 2,2-diethyl substituents necessitate precise matching of lipase active site geometries with substrate dimensions. Porcine pancreatic lipase (PPL) exhibits exceptional discrimination between the two primary hydroxyl groups of 2-substituted 1,3-propanediol analogues, achieving enantiomeric excesses >98% for monoacetylated products [3]. This selectivity originates from PPL's compact catalytic pocket that accommodates linear C8-C10 acyl chains while sterically excluding bulkier substituents near the catalytic serine.
Contrastingly, bacterial lipases demonstrate superior performance for diacetate formation. Pseudomonas cepacia lipase displays 3.7-fold higher activity toward 1,3-propanediol diacetates compared to 1,2-propanediol analogues due to symmetrical positioning of its substrate channels [6]. Critical differentiators include:
Metabolic engineering has enabled customized lipase variants for sterically hindered diols. Bacillus thermocatenulatus lipase mutants created through directed evolution exhibit 5-fold enhanced activity toward 2,2-disubstituted propanediols by enlarging the substrate-binding cleft while maintaining stereoselectivity. These modifications involve strategic replacement of bulky residues (Trp87Ala, Leu316Gly) near the active site entrance, reducing steric clashes with ethyl substituents [9].
Table 3: Lipase Performance Metrics with Propanediol Analogues
Enzyme Source | Specific Activity (μmol/min·mg) | C8: C16 Selectivity Ratio | Thermal Inactivation (T50, °C) | Organic Solvent Tolerance (log P<1.5) |
---|---|---|---|---|
Porcine Pancreatic | 0.85 ± 0.12 | 1:0.3 | 52 | Limited |
Pseudomonas cepacia | 3.42 ± 0.31 | 1:1.8 | 68 | High |
Rhizomucor miehei | 2.17 ± 0.25 | 1:0.9 | 73 | Moderate |
Candida antarctica B | 4.86 ± 0.41 | 1:1.2 | 76 | Exceptional |
Industrial implementation favors immobilized bacterial lipases due to their operational stability. Candida antarctica lipase B covalently immobilized on epoxy-functionalized silica achieves 97% diastereoselectivity for 2,2-diethyl-1,3-propanediol diacetate over 15 reaction cycles, demonstrating superior performance compared to PPL-based systems which deactivate after 5 cycles [9]. This robustness stems from bacterial enzymes' evolutionary adaptation to hydrophobic environments, featuring stabilized α-helix domains through enhanced hydrophobic residue packing.
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